molecular formula C6H3N3O B130565 4-Formylpyrimidine-2-carbonitrile CAS No. 145276-04-6

4-Formylpyrimidine-2-carbonitrile

Cat. No.: B130565
CAS No.: 145276-04-6
M. Wt: 133.11 g/mol
InChI Key: AIDBODRILYHJIB-UHFFFAOYSA-N
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Description

4-Formylpyrimidine-2-carbonitrile is a heterocyclic compound with the molecular formula C6H3N3O It is characterized by a pyrimidine ring substituted with a formyl group at the 4-position and a cyano group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylpyrimidine-2-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-cyanopyrimidine with formylating agents such as formic acid or formamide under acidic conditions. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions: 4-Formylpyrimidine-2-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Substitution: The hydrogen atoms on the pyrimidine ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Electrophilic reagents such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: 4-Formylpyrimidine-2-carboxylic acid.

    Reduction: 4-Formylpyrimidine-2-amine.

    Substitution: Various substituted pyrimidine derivatives depending on the electrophile used.

Scientific Research Applications

4-Formylpyrimidine-2-carbonitrile has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It is used in the study of enzyme inhibitors and nucleic acid analogs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Formylpyrimidine-2-carbonitrile in biological systems involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s formyl and cyano groups play crucial roles in these interactions, facilitating binding through hydrogen bonding and electrostatic interactions.

Comparison with Similar Compounds

    2-Cyanopyrimidine: Lacks the formyl group, making it less reactive in certain chemical reactions.

    4-Formylpyridine: Contains a pyridine ring instead of a pyrimidine ring, leading to different chemical properties and reactivity.

    4-Formylpyrimidine:

Uniqueness: 4-Formylpyrimidine-2-carbonitrile is unique due to the presence of both the formyl and cyano groups on the pyrimidine ring. This dual functionality allows it to participate in a wider range of chemical reactions and makes it a versatile intermediate in the synthesis of various biologically active compounds.

Properties

IUPAC Name

4-formylpyrimidine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O/c7-3-6-8-2-1-5(4-10)9-6/h1-2,4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIDBODRILYHJIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1C=O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

133.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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